![molecular formula C24H21N3O4 B3757323 2-{[3-(ETHOXYCARBONYL)BENZO[H]QUINOLIN-4-YL]AMINO}ETHYL PYRIDINE-3-CARBOXYLATE](/img/structure/B3757323.png)
2-{[3-(ETHOXYCARBONYL)BENZO[H]QUINOLIN-4-YL]AMINO}ETHYL PYRIDINE-3-CARBOXYLATE
Overview
Description
2-{[3-(ETHOXYCARBONYL)BENZO[H]QUINOLIN-4-YL]AMINO}ETHYL PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline moiety fused with a pyridine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(ETHOXYCARBONYL)BENZO[H]QUINOLIN-4-YL]AMINO}ETHYL PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under controlled conditions to ensure the formation of the desired pentacyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(ETHOXYCARBONYL)BENZO[H]QUINOLIN-4-YL]AMINO}ETHYL PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoline moiety linked to a pyridine ring, contributing to its unique properties. The synthesis typically involves multi-step organic reactions, including cyclocondensation and functional group modifications.
Synthetic Routes
- Cyclocondensation : Involves the reaction of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate.
- Functionalization : Subsequent reactions can introduce various functional groups via oxidation, reduction, or nucleophilic substitution.
Antimicrobial Properties
Research indicates that compounds with quinoline structures exhibit antimicrobial activity. Studies have shown that 2-{[3-(ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}ethyl pyridine-3-carboxylate can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Its mechanism may involve intercalating with DNA and inhibiting topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules targeting specific biological pathways. Its diverse functional groups allow for modifications that can enhance its biological activity and selectivity.
Case Studies
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound induces apoptosis through mitochondrial pathways.
- Synergistic Effects : When combined with other therapeutic agents, it shows enhanced efficacy against resistant strains of cancer cells.
Industrial Applications
The compound is also explored for its potential in developing new materials with unique properties. Its ability to form stable complexes makes it suitable for applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of 2-{[3-(ETHOXYCARBONYL)BENZO[H]QUINOLIN-4-YL]AMINO}ETHYL PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in critical biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
Quinolone: Known for its antibacterial properties.
Uniqueness
2-{[3-(ETHOXYCARBONYL)BENZO[H]QUINOLIN-4-YL]AMINO}ETHYL PYRIDINE-3-CARBOXYLATE is unique due to its fused quinoline-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}ethyl pyridine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C24H21N3O4. The compound features a quinoline moiety fused with a pyridine ring, which significantly contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound showed effectiveness against various microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Aspergillus flavus, Candida albicans
The results highlighted that synthesized compounds with similar structures exhibited notable antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied. For instance, compounds with similar structural features have been evaluated for their antiproliferative effects on several cancer cell lines. The following findings were noted:
- Inhibition of Cell Proliferation : Compounds demonstrated varying degrees of inhibition against cancer cell lines such as HeLa and MCF-7.
- Mechanism of Action : Some studies suggest that these compounds may inhibit tubulin polymerization, which is crucial for cancer cell division .
Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 0.31 |
Compound B | MCF-7 | 0.18 |
Compound C | HT-29 | 1.5 |
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, quinoline derivatives have shown promise in other areas:
- Anti-inflammatory Effects : Some studies indicate that these compounds can modulate inflammatory pathways.
- Antioxidant Properties : The presence of specific functional groups in these compounds may contribute to their ability to scavenge free radicals.
Case Studies
Several case studies have been conducted to further evaluate the biological activity of quinoline derivatives:
- Study on Antitumor Efficacy : A recent study focused on the synthesis and evaluation of new fused pyridine derivatives, showing that structural modifications significantly impacted their anticancer activity.
- Evaluation Against Drug-resistant Strains : Research highlighted the effectiveness of certain quinoline derivatives in overcoming resistance mechanisms in bacteria and cancer cells.
Properties
IUPAC Name |
ethyl 4-[2-(pyridine-3-carbonyloxy)ethylamino]benzo[h]quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-30-24(29)20-15-27-21-18-8-4-3-6-16(18)9-10-19(21)22(20)26-12-13-31-23(28)17-7-5-11-25-14-17/h3-11,14-15H,2,12-13H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPAYZMWFKLCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CN=CC=C3)C=CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.